1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole
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Overview
Description
1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole is a complex organic compound that features both chlorobenzyl and trifluoromethylbenzyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Chlorobenzyl Group: This step often involves the use of 2-chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethylbenzyl Group: This is usually done through a sulfonylation reaction using 4-(trifluoromethyl)benzyl sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may reduce the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.
Scientific Research Applications
1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorobenzyl and trifluoromethylbenzyl groups attached to an indole core makes it distinct from other similar compounds, potentially leading to unique applications and activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3NO2S/c24-20-7-3-1-5-17(20)13-28-14-22(19-6-2-4-8-21(19)28)31(29,30)15-16-9-11-18(12-10-16)23(25,26)27/h1-12,14H,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYDJBSKLGHXCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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